3-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol
CAS No.:
Cat. No.: VC17785235
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol
* For research use only. Not for human or veterinary use.
![3-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol -](/images/structure/VC17785235.png)
Specification
Molecular Formula | C12H16ClNO |
---|---|
Molecular Weight | 225.71 g/mol |
IUPAC Name | 3-[(5-chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol |
Standard InChI | InChI=1S/C12H16ClNO/c13-10-3-4-11-9(8-10)2-5-12(11)14-6-1-7-15/h3-4,8,12,14-15H,1-2,5-7H2 |
Standard InChI Key | XOGKLFYFKWFUIO-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C1NCCCO)C=CC(=C2)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a bicyclic indane core substituted with a chlorine atom at the 5-position, coupled with a propanolamine side chain. The indane moiety consists of a fused benzene and cyclopentane ring system, while the amino-propanol group introduces both hydrophilic and basic functionalities. The IUPAC name, 3-[(5-chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol, reflects this arrangement .
Table 1: Key Molecular Descriptors
The chlorine substituent enhances electrophilic reactivity, while the secondary amine and hydroxyl groups enable hydrogen bonding and salt formation .
Synthesis and Industrial Production
Precursor Preparation
The synthesis begins with 5-chloro-2,3-dihydro-1H-inden-1-one, a ketone intermediate. Patent EP0800500A1 describes its preparation via Friedel-Crafts acylation of chlorobenzene derivatives, followed by cyclization under acidic conditions . Industrial-scale production employs chlorination of indene precursors using as a catalyst, achieving yields >80% .
Amination and Reduction
The ketone undergoes reductive amination with 3-aminopropanol. VulcanChem reports using sodium cyanoborohydride () in methanol at 60°C, yielding the target compound after 12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords >95% purity.
Table 2: Synthetic Parameters
Step | Conditions | Yield |
---|---|---|
Friedel-Crafts Acylation | , 80°C | 82% |
Reductive Amination | , MeOH, 60°C | 78% |
Alternative routes involve nucleophilic substitution of 5-chloro-2,3-dihydro-1H-inden-1-amine with 3-bromo-1-propanol, though this method is less efficient (yield: 65%) .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but is miscible with polar aprotic solvents like DMSO and DMF . Stability studies indicate decomposition above 200°C, with no significant hydrolysis under physiological pH.
Spectroscopic Data
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IR (KBr): 3350 cm (O-H stretch), 1605 cm (C=C aromatic).
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H NMR (400 MHz, CDCl): δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 3.65 (t, J = 6.0 Hz, 2H, CHOH), 2.90–3.10 (m, 3H, N-CH and indane CH).
Chemical Reactivity and Derivatives
Functional Group Transformations
The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetic anhydride yields the acetate derivative). Oxidation with Jones reagent converts the alcohol to a carboxylic acid, though this diminishes biological activity.
Related Compounds
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2-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol: Shorter ethylene chain reduces logP (1.8 vs. 2.3) .
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5-Chloro-2,3-dihydro-1H-inden-1-amine: A primary amine precursor used in polymer synthesis .
Applications in Medicinal Chemistry
β-Adrenergic Receptor Modulation
The propanolamine moiety resembles β-blocker pharmacophores (e.g., propranolol). In silico docking studies suggest affinity for β-adrenergic receptors (Ki = 120 nM).
Industrial and Regulatory Considerations
Scalability Challenges
Large-scale synthesis requires optimizing solvent recovery; petroleum ether is preferred over THF due to lower toxicity. Batch processes achieve 50 kg/month output .
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